molecular formula C7H6Cl2N2O2 B14665182 2-Pyridinecarboxylic acid, 4-amino-3,5-dichloro-6-methyl- CAS No. 50978-41-1

2-Pyridinecarboxylic acid, 4-amino-3,5-dichloro-6-methyl-

Katalognummer: B14665182
CAS-Nummer: 50978-41-1
Molekulargewicht: 221.04 g/mol
InChI-Schlüssel: AHKZKFYWLITUMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Pyridinecarboxylic acid, 4-amino-3,5-dichloro-6-methyl- is a derivative of pyridinecarboxylic acid. This compound is characterized by the presence of amino, dichloro, and methyl groups attached to the pyridine ring. It is a significant compound in various chemical and industrial applications due to its unique structural properties.

Vorbereitungsmethoden

The synthesis of 2-pyridinecarboxylic acid, 4-amino-3,5-dichloro-6-methyl- typically involves multi-step organic reactions. One common synthetic route includes the chlorination of 2-pyridinecarboxylic acid followed by amination and methylation reactions. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield .

Industrial production methods may involve large-scale chlorination and amination processes, utilizing advanced chemical reactors and purification systems to produce the compound efficiently .

Analyse Chemischer Reaktionen

2-Pyridinecarboxylic acid, 4-amino-3,5-dichloro-6-methyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-Pyridinecarboxylic acid, 4-amino-3,5-dichloro-6-methyl- has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-pyridinecarboxylic acid, 4-amino-3,5-dichloro-6-methyl- involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-pyridinecarboxylic acid, 4-amino-3,5-dichloro-6-methyl- include:

The uniqueness of 2-pyridinecarboxylic acid, 4-amino-3,5-dichloro-6-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

50978-41-1

Molekularformel

C7H6Cl2N2O2

Molekulargewicht

221.04 g/mol

IUPAC-Name

4-amino-3,5-dichloro-6-methylpyridine-2-carboxylic acid

InChI

InChI=1S/C7H6Cl2N2O2/c1-2-3(8)5(10)4(9)6(11-2)7(12)13/h1H3,(H2,10,11)(H,12,13)

InChI-Schlüssel

AHKZKFYWLITUMM-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C(=N1)C(=O)O)Cl)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.